Cas no 38778-30-2 (muristerone a)

ムリステロンA(Muristerone A)は、植物由来のエクジソンアナログであり、昆虫の変態ホルモンである20-ヒドロキシエクジソンと類似の構造を持ちます。主に遺伝子発現制御システム(例:エクジソン誘導性発現システム)における強力な誘導剤として利用されます。その高い親和性と特異性により、標的遺伝子の制御が可能で、in vitroおよびin vivo研究において優れた性能を示します。生化学的安定性に優れ、低濃度でも効果的な活性を発揮するため、分子生物学や発生生物学の研究分野で重要なツールとして活用されています。

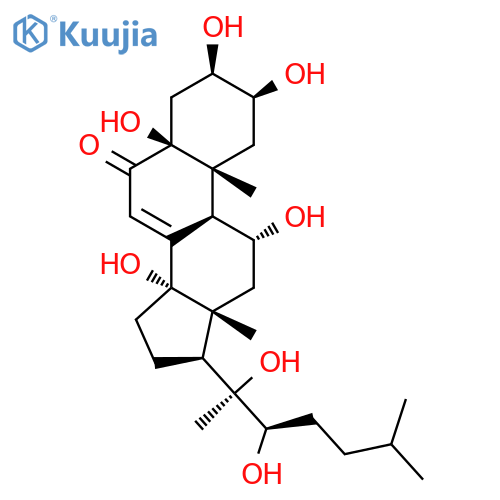

muristerone a structure

muristerone a 化学的及び物理的性質

名前と識別子

-

- muristerone a

- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

- MURISTERONE A(P)

- 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydro xycholest-7-en-6-one

- Muristerone

- (2beta,3beta,5beta,11alpha,22R)-2,3,5,11,14,20,22-Heptahydroxy-cholest-7-en-6-one

- 2beta,3beta,5beta,11alpha,14alpha,20R,22R-Heptahydroxycholest-7-en-6-one

- BDBM50488539

- DTXSID40959583

- C27H44O8

- HB3985

- HY-103273

- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one

- CHEMBL2087139

- 5b,7-Cholestene-2b,3b,5a,11a,14,20,22-heptol-6-one

- MFCD00056450

- CS-0026791

- (2?,3?,5?,11?,22R)-2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one

- 2,3,5,11,14,20,22-heptahydroxycholest-7-en-6-one

- SCHEMBL19419608

- Cholest-7-en-6-one, 2,3,5,11,14,20,22-heptahydroxy-, (2beta,3beta,5beta,11alpha,22R)-

- 38778-30-2

- AKOS024457813

- (1S,3AS,5AS,7R,8S,9AR,9BR,10R,11AR)-1-[(2R,3R)-2,3-DIHYDROXY-6-METHYLHEPTAN-2-YL]-3A,5A,7,8,10-PENTAHYDROXY-9A,11A-DIMETHYL-1H,2H,3H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-5-ONE

- (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-((2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta(a)phenanthren-6-one

- 2 beta,3 beta,5 beta,11 alpha,14 alpha,20R,22R-heptahydro xycholest-7-en-6-one

-

- インチ: InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1

- InChIKey: LRJUYAVTHIEHAI-LHBNDURVSA-N

- ほほえんだ: CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@]2(C3=CC(=O)[C@@]4(C[C@H]([C@H](C[C@]4(C)[C@H]3[C@@H](C[C@]12C)O)O)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 496.30400

- どういたいしつりょう: 496.30361836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 5

- 複雑さ: 904

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 159

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.36 g/l)(25ºC)、

- PSA: 158.68000

- LogP: 0.82480

- ようかいせい: 未確定

muristerone a 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M732780-2.5mg |

Muristerone A |

38778-30-2 | 2.5mg |

$ 483.00 | 2023-04-16 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18118-1mg |

Muristerone A |

38778-30-2 | 98% | 1mg |

¥1776.00 | 2023-09-09 | |

| TRC | M732780-5mg |

Muristerone A |

38778-30-2 | 5mg |

$ 896.00 | 2023-04-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M274830-250μg |

muristerone a |

38778-30-2 | ≥95% | 250μg |

¥588.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M274830-1mg |

muristerone a |

38778-30-2 | ≥95% | 1mg |

¥1576.90 | 2023-09-01 | |

| TRC | M732780-1mg |

Muristerone A |

38778-30-2 | 1mg |

$ 265.00 | 2023-04-16 | ||

| A2B Chem LLC | AF57564-5mg |

MURISTERONE A |

38778-30-2 | 5mg |

$626.00 | 2024-04-20 | ||

| TRC | M732780-10mg |

Muristerone A |

38778-30-2 | 10mg |

$ 1407.00 | 2023-04-16 | ||

| TRC | M732780-.25mg |

Muristerone A |

38778-30-2 | .25mg |

$ 110.00 | 2023-04-16 | ||

| Fluorochem | M02095-1mg |

Muristerone A |

38778-30-2 | >95% | 1mg |

£168.00 | 2022-02-28 |

muristerone a 関連文献

-

1. The microbiological oxidation of insect moulting hormonesLuigi Canonica,Bruno Danieli,Giovanni Palmisano,Gugliemo Rainoldi,Bianca Maria Ranzi J. Chem. Soc. Chem. Commun. 1974 656

-

2. Structure of muristerone A, a new phytoecdysoneL. Canonica,B. Danieli,I. Weisz-Vincze,G. Ferrari J. Chem. Soc. Chem. Commun. 1972 1060b

-

3. Subject index, 1972

-

Ilya A. Shestopalov,James K. Chen Chem. Soc. Rev. 2008 37 1294

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量